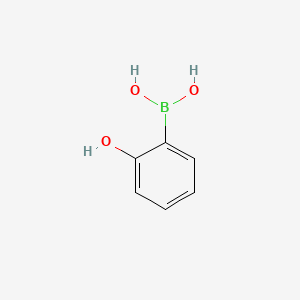

2-羟基苯硼酸

描述

2-Hydroxyphenylboronic acid, also known as (2-Hydroxyphenyl)boronic acid, is a biochemical reagent . It is used as a pharmaceutical intermediate . The molecular formula is C6H7BO3, with an average mass of 137.929 Da .

Molecular Structure Analysis

The molecular structure of 2-Hydroxyphenylboronic acid consists of alternating oxygen and boron atoms, known as boroxines . The molecular formula is C6H7BO3 .Physical And Chemical Properties Analysis

2-Hydroxyphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 327.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 151.7±28.4 °C . The index of refraction is 1.582 .科学研究应用

共价有机框架的生产

2-羟基苯硼酸可以通过自发脱水形成具有动态共价键的二聚体 . 这种性质为共价有机框架 (COF) 的开发铺平了道路,COF 是生产各种材料的重要结构 .

阴离子受体

硼氧烷是有机硼酸的脱水产物,具有亲电性质,可以作为有效的阴离子受体 . 这使得它们在锂离子电池中非常有用,可以提高离子电导率 .

非卤代阻燃材料

硼氧烷由于其优异的炭化形成能力和高热稳定性,在非卤代阻燃材料的开发中显示出前景 .

铃木-宫浦交叉偶联反应

硼氧烷在铃木-宫浦交叉偶联反应中用作硼试剂,以合成有价值的产物 .

可塑性和可修复聚合物的开发

硼氧烷中硼氧 (B–O) 键的动态性质,以及动力学可调性和高热力学稳定性的独特组合,使其成为开发可塑性和可修复聚合物的有前景的动态共价基序 .

吲哚稠合杂环抑制剂的合成

2-羟基苯硼酸参与合成丙型肝炎病毒聚合酶抑制剂的吲哚稠合杂环 .

π-相互作用和电子结构的研究

该化合物用于研究亚酞菁-硼酸盐桥联二茂铁-富勒烯缀合物的π-相互作用、电子结构和瞬态紫外吸收 .

活性氧 (ROS) 响应型药物递送系统

通过用苯硼酸频哪醇酯 (PBAP) 结构修饰透明质酸 (HA) 开发了一种 ROS 响应型药物递送系统。 2-羟基苯硼酸用于 PBAP 的合成 .

安全和危害

未来方向

A boroxine structure spontaneously formed from the 2-hydroxyphenylboronic acid dimer enables water-compatible dynamic B–O covalent bonds, expanding their future applicability . This discovery opens up new possibilities for the use of boroxines in the structures of covalent organic frameworks, as anion receptors, and in self-healing materials .

作用机制

Target of Action

2-Hydroxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research It has been used in the synthesis of bis-(hydroxyphenyl)bipyridine based ruthenium complexes , which act as ancillary ligands and photosensitizers in photocatalytic hydrogen evolution .

Mode of Action

It is known to participate in the formation of boron-carriers suitable for neutron capture therapy . It is also involved in the synthesis of bis-(hydroxyphenyl)bipyridine based ruthenium complexes .

Biochemical Pathways

It has been used in the synthesis of bis-(hydroxyphenyl)bipyridine based ruthenium complexes , which are employed as photosensitizers in photocatalytic hydrogen evolution . This suggests that 2-Hydroxyphenylboronic acid may play a role in the biochemical pathways related to photocatalysis.

Pharmacokinetics

It is known that boronic acids and their esters, such as 2-hydroxyphenylboronic acid, are only marginally stable in water . This could potentially impact the bioavailability of 2-Hydroxyphenylboronic acid.

Result of Action

It is known to participate in the formation of boron-carriers suitable for neutron capture therapy , suggesting that it may have a role in the treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of 2-Hydroxyphenylboronic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters . Therefore, the physiological environment in which 2-Hydroxyphenylboronic acid is used can significantly impact its action and efficacy.

属性

IUPAC Name |

(2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMRDHQUQIVWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378470 | |

| Record name | 2-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89466-08-0 | |

| Record name | 2-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

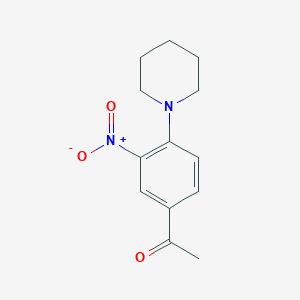

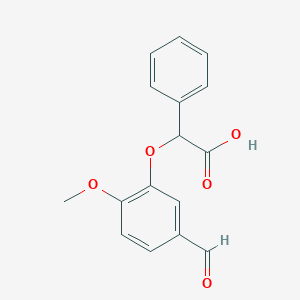

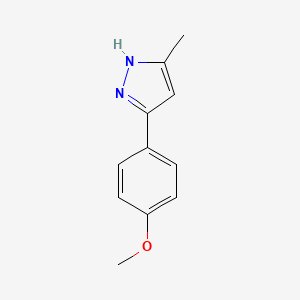

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-Hydroxyphenylboronic acid in organic synthesis?

A1: 2-Hydroxyphenylboronic acid serves as a valuable building block in synthesizing various heterocyclic compounds. For instance, it acts as a pro-bis(nucleophile) in Pd(II)-catalyzed asymmetric reactions, enabling the construction of chiral [3.3.1]-bicyclic ketals []. Furthermore, it participates in palladium-catalyzed tandem reactions with β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds, providing a new route to benzo[c]chromenes [, ]. Additionally, it facilitates the synthesis of coumestan derivatives through Pd-catalyzed C-S activation and [3 + 3] annulation reactions with (2-methylthio-3-ester)benzofurans [, ].

Q2: How is 2-Hydroxyphenylboronic acid employed in the generation of benzynes?

A2: A recent study demonstrated a one-pot method for generating functionalized benzynes from readily available 2-Hydroxyphenylboronic acids []. This method leverages the in-situ activation of both the boronic acid and hydroxyl groups at a mild temperature of 60°C, enabling the generation of diversely substituted fused benzenes through reactions with various arynophiles [].

Q3: Are there any spectroscopic data available for characterizing 2-Hydroxyphenylboronic acid?

A3: While specific spectroscopic data is not explicitly detailed in the provided research, techniques like H NMR, 13C NMR, 2D COSY NMR, ESI-MS, and FTIR spectroscopy have been used to characterize 2-Hydroxyphenylboronic acid and its derivatives [, ]. These techniques provide valuable insights into the compound's structure and bonding characteristics.

Q4: How does the structure of 2-Hydroxyphenylboronic acid relate to its reactivity?

A4: The presence of both a boronic acid group and a hydroxyl group in ortho-position on the aromatic ring significantly influences the reactivity of 2-Hydroxyphenylboronic acid. This unique arrangement facilitates its participation in various reactions, including palladium-catalyzed cross-couplings, tandem reactions, and benzyne generation [, , , , ].

Q5: What are the environmental impacts of 2-Hydroxyphenylboronic acid and its derivatives?

A5: Currently, limited information is available regarding the environmental fate and ecotoxicological effects of 2-Hydroxyphenylboronic acid and its derivatives. Further research is necessary to assess their biodegradability, potential for bioaccumulation, and impact on various environmental compartments.

Q6: Are there any known applications of 2-Hydroxyphenylboronic acid in materials science?

A7: While the provided research primarily focuses on synthetic applications, 2-Hydroxyphenylboronic acid and its derivatives have potential applications in materials science. For instance, its ability to form dynamic covalent bonds, such as boroxine structures, could be exploited for developing responsive or self-healing materials [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)